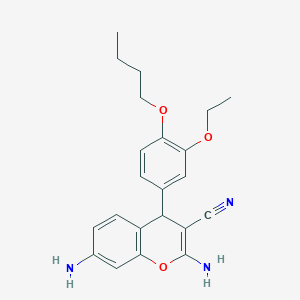![molecular formula C11H12N4OS B254502 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone CAS No. 669056-12-6](/img/structure/B254502.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone, also known as AMPT, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioamides and has been studied for its potential applications in various fields such as cancer research, neuroscience, and immunology.
Mécanisme D'action
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone acts as a competitive inhibitor of PAH by binding to the enzyme's active site and preventing the conversion of phenylalanine to tyrosine. This results in a decrease in the levels of dopamine, norepinephrine, and epinephrine, which are important neurotransmitters involved in various physiological processes such as mood regulation, stress response, and motor function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of PAH by this compound leads to a decrease in the levels of dopamine, norepinephrine, and epinephrine, which can affect various physiological processes such as mood, cognition, and behavior. This compound has also been shown to affect the immune system by modulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone has several advantages for use in lab experiments. It is a potent and selective inhibitor of PAH, making it a valuable tool for studying the role of neurotransmitters in various physiological and pathological processes. However, this compound has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions for the use of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone in scientific research. One area of interest is the role of neurotransmitters in psychiatric disorders such as depression and anxiety. This compound can be used to study the effects of neurotransmitter depletion on mood and behavior in animal models. Another area of interest is the use of this compound in cancer research. PAH has been shown to be overexpressed in several types of cancer, and inhibition of PAH by this compound may have therapeutic potential. Finally, the use of this compound in immunology research is an area of growing interest, as it has been shown to modulate the production of cytokines and chemokines.
Méthodes De Synthèse
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone can be synthesized using a multistep process that involves the reaction of 4-methylbenzoyl chloride with thiourea to form 4-methylbenzoylthiourea. This compound is then reacted with hydrazine hydrate to yield 5-amino-1H-1,2,4-triazole-3-thiol. Finally, the reaction of 5-amino-1H-1,2,4-triazole-3-thiol with 4-methylacetophenone in the presence of a base produces this compound.
Applications De Recherche Scientifique
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone has been extensively used in scientific research due to its ability to inhibit the enzyme phenylalanine hydroxylase (PAH). PAH is responsible for converting the amino acid phenylalanine to tyrosine, which is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Inhibition of PAH by this compound leads to a decrease in the levels of these neurotransmitters, making it a valuable tool for studying their role in various physiological and pathological processes.
Propriétés
Numéro CAS |
669056-12-6 |
|---|---|
Formule moléculaire |
C11H12N4OS |
Poids moléculaire |
248.31 g/mol |
Nom IUPAC |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H12N4OS/c1-7-2-4-8(5-3-7)9(16)6-17-11-13-10(12)14-15-11/h2-5H,6H2,1H3,(H3,12,13,14,15) |
Clé InChI |
JHDLHZXYXZZMGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)




![2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide](/img/structure/B254434.png)
![Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B254435.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254436.png)
![1'-butyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254437.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254438.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)
![6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B254445.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B254446.png)
![5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254447.png)